molecular formula C26H24FN5O3 B2428046 Methyl 3-(4-fluorobenzyl)-4-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251682-27-5

Methyl 3-(4-fluorobenzyl)-4-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2428046
CAS No.: 1251682-27-5
M. Wt: 473.508
InChI Key: IIIGDJLZZOTYIO-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluorobenzyl)-4-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C26H24FN5O3 and its molecular weight is 473.508. The purity is usually 95%.
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Biological Activity

Methyl 3-(4-fluorobenzyl)-4-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate (MFB-PYR) is a synthetic compound that belongs to the quinazoline family, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of MFB-PYR, including its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Compound Overview

MFB-PYR features a complex structure characterized by:

  • Quinazoline Core : A bicyclic structure that is common in many biologically active compounds.
  • 4-Fluorobenzyl Group : This substitution may enhance lipophilicity and bioavailability.
  • Pyridin-2-yl Piperazine Moiety : Known for its role in modulating receptor interactions.

The molecular formula of MFB-PYR is C22H21FN6O3, and it has a CAS number of 1251682-27-5. The unique combination of these functional groups suggests potential interactions with various biological targets.

Pharmacological Properties

Research indicates that quinazoline derivatives exhibit a wide range of pharmacological activities, including:

  • Antitumor Activity : Similar compounds have shown efficacy against various cancer cell lines.
  • Neuroprotective Effects : Some derivatives have been investigated for their potential to protect neuronal cells.
  • Antidepressant Properties : Certain analogs have been linked to mood enhancement.

The specific biological activity of MFB-PYR remains largely unexplored; however, its structural similarities to other active compounds suggest promising therapeutic potential.

Structure-Activity Relationships (SAR)

The biological activity of MFB-PYR can be influenced by modifications to its structure. The following table summarizes related compounds and their activities:

Compound NameStructure FeaturesBiological Activity
Methyl 3-(4-chlorobenzyl)-4-oxoquinazolineSimilar quinazoline core with chlorineAntitumor
Methyl 3-(phenethyl)-4-hydroxyquinazolineHydroxyl group instead of fluorineNeuroprotective
Methyl 3-(benzyl)-2-pyridinecarboxamideDifferent aromatic substitutionAntidepressant

The presence of the 4-fluorobenzyl group in MFB-PYR may enhance its binding affinity to specific targets compared to other analogs, potentially leading to improved therapeutic profiles.

Understanding the mechanism through which MFB-PYR exerts its biological effects is crucial. Interaction studies are essential to elucidate how this compound interacts with various biological targets. Potential mechanisms may include:

  • Inhibition of Key Enzymes : Similar quinazoline derivatives have been shown to inhibit kinases involved in cell proliferation.
  • Modulation of Receptor Activity : The piperazine moiety may facilitate interactions with neurotransmitter receptors.

Properties

IUPAC Name

methyl 3-[(4-fluorophenyl)methyl]-4-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN5O3/c1-35-25(34)19-7-10-21-22(16-19)29-26(32(24(21)33)17-18-5-8-20(27)9-6-18)31-14-12-30(13-15-31)23-4-2-3-11-28-23/h2-11,16H,12-15,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIGDJLZZOTYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=N4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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